Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the methyl, phenyl, and sulfamoyl groups through various reactions such as Friedel-Crafts acylation, sulfonation, and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfamoyl group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Membranes: Affecting membrane fluidity and permeability.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cellular damage or signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-di(4-methoxyphenyl)thiophene-2-carboxylate: Similar structure with methoxy groups instead of methyl and phenoxy groups.
Methyl 4-(4-methoxyphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Biological Activity
Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C25H21N\O5S2
Molecular Weight: 479.6 g/mol
CAS Number: 1223811-95-7
The compound features a thiophene ring with various functional groups, including a methyl group, phenoxy group, and a sulfamoyl group. These structural components contribute to its unique biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction: The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Cell Membrane Interaction: It could affect cellular membranes' fluidity and permeability, thereby altering cellular functions.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) may lead to cellular damage or trigger signaling pathways associated with stress responses.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of thiophene derivatives, including this compound. Its derivatives have demonstrated activity against various bacterial strains:
Compound | S. aureus | E. coli | B. subtilis | S. typhosa |
---|---|---|---|---|
This compound | ++ | + | + | ++ |
In this table, the inhibition zones are categorized as follows:
- (–) < 11 mm [inactive]
- (+) 11–14 mm [weakly active]
- (++) 15–18 mm [moderately active]
This indicates that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of thiophene derivatives have also been explored. This compound was evaluated for its effects on human cancer cell lines, particularly prostate cancer (PC-3). Preliminary results indicate that compounds with similar structures can inhibit cell proliferation, suggesting a potential role in cancer therapy .
Case Studies
- Antimicrobial Evaluation : A study synthesized various thiophene derivatives and assessed their antibacterial activities using the disk diffusion method against standard bacterial strains. The results showed that certain modifications in the thiophene structure increased efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation focused on the synthesis of thiophene derivatives and their cytotoxic effects on cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell growth, indicating their potential as anticancer agents .
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S2/c1-17-8-10-18(11-9-17)22-16-32-23(25(27)30-2)24(22)33(28,29)26-19-12-14-21(15-13-19)31-20-6-4-3-5-7-20/h3-16,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPAWBUCCNQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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